molecular formula C25H30N6O B14925179 1-ethyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925179
M. Wt: 430.5 g/mol
InChI Key: FCNKOBBOBBZWRY-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple functional groups, such as pyrazole, pyridine, and carboxamide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the carboxamide group. The synthetic route typically starts with the preparation of the pyrazole intermediate, which is then coupled with a pyridine derivative under specific reaction conditions. The final step involves the introduction of the carboxamide group through an amide coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, helping to elucidate the mechanisms of action of related compounds.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyridine Derivatives: These compounds share the pyrazolopyridine core structure and may exhibit similar biological activities. Examples include 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE and 1-ETHYL-3-METHYL-6-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE.

    Carboxamide Derivatives: Compounds with a carboxamide functional group may have similar reactivity and biological properties. Examples include N-(2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE and N-(2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL)-6-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE.

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H30N6O/c1-6-31-24-23(19(5)29-31)21(13-22(27-24)20-9-7-16(2)8-10-20)25(32)26-14-17(3)15-30-12-11-18(4)28-30/h7-13,17H,6,14-15H2,1-5H3,(H,26,32)

InChI Key

FCNKOBBOBBZWRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NCC(C)CN4C=CC(=N4)C

Origin of Product

United States

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